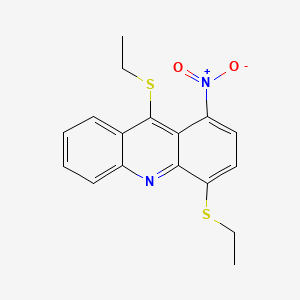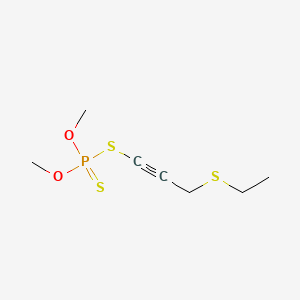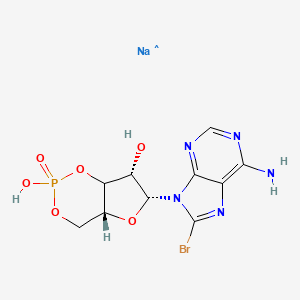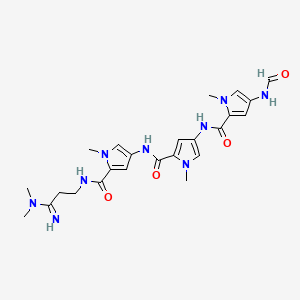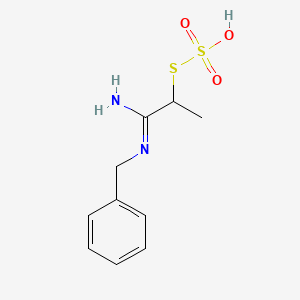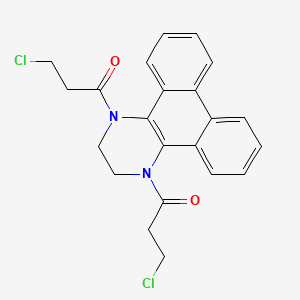
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a dibenzoquinoxaline core, which is a fused ring system, and two 3-chloropropanoyl groups attached at the 1 and 4 positions. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline typically involves multiple steps:
Formation of the Dibenzoquinoxaline Core: The initial step involves the synthesis of the dibenzoquinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone such as benzil under acidic conditions.
Introduction of 3-Chloropropanoyl Groups: The next step involves the acylation of the dibenzoquinoxaline core with 3-chloropropanoyl chloride. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chloropropanoyl groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products
Substitution: Derivatives with substituted nucleophiles.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Aplicaciones Científicas De Investigación
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3-bromopropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline: Similar structure but with bromine atoms instead of chlorine.
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline derivatives: Various derivatives with different substituents on the propanoyl groups.
Uniqueness
This compound is unique due to the presence of the 3-chloropropanoyl groups, which provide specific reactivity and potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6687-76-9 |
|---|---|
Fórmula molecular |
C22H20Cl2N2O2 |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
3-chloro-1-[4-(3-chloropropanoyl)-2,3-dihydrophenanthro[9,10-b]pyrazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H20Cl2N2O2/c23-11-9-19(27)25-13-14-26(20(28)10-12-24)22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)21(22)25/h1-8H,9-14H2 |
Clave InChI |
SNWCJFGZIHDVJY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C(N1C(=O)CCCl)C3=CC=CC=C3C4=CC=CC=C42)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



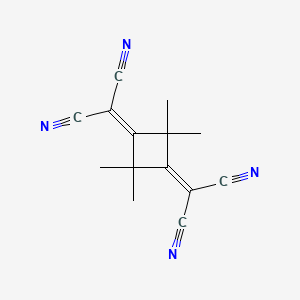
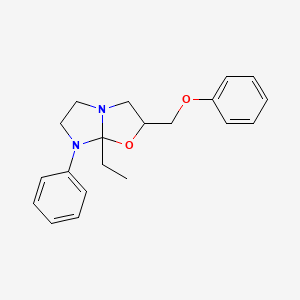



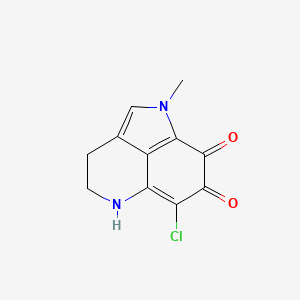
![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)
